![molecular formula C10H9Cl2N3S B3037074 5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 433246-24-3](/img/structure/B3037074.png)
5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
“5-(3,4-Dichlorophenyl)furfural” is a laboratory chemical used in the synthesis of substances . It has a molecular formula of C11H6Cl2O2 and a molecular weight of 241.07 g/mol .
Synthesis Analysis
While specific synthesis information for “5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol” was not found, related compounds such as “3,4-Dichlorophenyl isocyanate” are used as chemical intermediates in organic synthesis .Molecular Structure Analysis
The molecular structure of “5-(3,4-Dichlorophenyl)furfural” consists of a furfural group attached to a 3,4-dichlorophenyl group .Physical And Chemical Properties Analysis
“5-(3,4-Dichlorophenyl)furfural” is a solid with a melting point of 140-143 °C (lit.) .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Activity : 5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol and its derivatives have been synthesized and studied for antimicrobial activity. Some compounds in this class exhibited significant inhibition of bacterial and fungal growth compared to standard drugs (Purohit et al., 2011).
Biological Activity of Schiff Base Sulfur Ether Derivatives
- Biological Activity of Schiff Base Sulfur Ether Derivatives : Compounds containing the 1,2,4-triazole unit, similar to 5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, have been created and shown to have potent antifungal activity against P.cubensis (Zheng Yu-gu, 2015).
Anti-microbial Properties of Novel Triazoles
- Anti-microbial Properties of Novel Triazoles : A study on novel 1,2,4-triazole derivatives revealed moderate to good antimicrobial activity, suggesting the potential of 5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in this field (Martin, 2020).
Molecular Stability and Anti-cancer Properties
- Molecular Stability and Anti-cancer Properties : Detailed studies on tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, similar in structure to the chemical , have been conducted (Karayel, 2021).
Corrosion Inhibition Studies
- Corrosion Inhibition Studies : 4H-1,2,4-triazole derivatives, which are structurally related to 5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid solutions (Bentiss et al., 2007).
Synthesis and Structural Studies
- Synthesis and Structural Studies : The synthesis and structural analysis of compounds related to 5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been performed, providing insights into their molecular properties (Şahin et al., 2014).
Anticonvulsant Activity and GABAergic System Effects
- Anticonvulsant Activity and GABAergic System Effects : Research on 4-alkyl-1,2,4-triazole-3-thiones, closely related to the chemical , has shown promising anticonvulsant properties and potential interactions with the GABAA receptor complex (Plech et al., 2014).
Safety and Hazards
“5-(3,4-Dichlorophenyl)furfural” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3S/c1-2-15-9(13-14-10(15)16)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHJWXPQKGLERP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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